1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone
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Overview
Description
- The sulfanyl group is introduced by reacting the oxadiazole intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Pyridinone Core:
- The pyridinone core is synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
Final Coupling:
- The final step involves coupling the benzyl group to the pyridinone-oxadiazole intermediate using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, antiviral, or anticancer agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone typically involves multiple steps:
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Formation of the Oxadiazole Ring:
- The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the dichlorobenzyl moiety can be reduced to amines using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorines on the dichlorobenzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 1-Benzyl-3-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone
- 1-Benzyl-3-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone
Comparison:
- Structural Differences: The primary differences lie in the substituents on the benzyl group attached to the oxadiazole ring.
- Unique Features: The presence of dichlorobenzyl and sulfanyl groups in 1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone may confer unique biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-benzyl-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S/c22-17-9-8-15(11-18(17)23)13-29-21-25-24-19(28-21)16-7-4-10-26(20(16)27)12-14-5-2-1-3-6-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQDWRKFEYOOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NN=C(O3)SCC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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